2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline
Overview
Description
Synthesis Analysis
The synthesis of imidazoquinoxalines and related compounds often involves complex domino reactions, where multiple steps occur in a single reaction sequence without the need to isolate intermediates. For instance, copper-catalyzed domino synthesis has been developed for the efficient creation of imidazo[1,2-a]quinoxalines, leveraging C-C bond cleavage with a 1,3-dicarbonyl unit acting as a leaving group. This methodology highlights the innovative approaches in synthesizing such complex molecules, including aza-Michael addition, intramolecular cyclization, and various bond cleavage and rearrangement reactions under mild conditions, showcasing the high efficiency and functional group tolerance of these processes (Yang et al., 2014).
Molecular Structure Analysis
The molecular structure of imidazoquinoxalines is characterized by the fusion of imidazole and quinoxaline rings, creating a system that can engage in various chemical interactions and reactions. The structure-activity relationships (SAR) studies of these compounds, especially when substituents are added to the core structure, provide insights into their potential biological activities and interactions with biological receptors. For example, certain derivatives have shown potent activity by modifying specific substituents, indicating the critical role of molecular structure in determining biological efficacy (Ohmori et al., 1994).
Chemical Reactions and Properties
Imidazoquinoxalines undergo various chemical reactions that demonstrate their reactivity and the possibility of generating a wide range of derivatives. These reactions include electrophilic substitution, lithiation, halogen-metal exchange, and cycloadditions, leading to the synthesis of diverse compounds with different functional groups and potential biological activities. The ability to undergo such a variety of reactions underscores the versatility and utility of the imidazoquinoxaline scaffold in synthetic and medicinal chemistry (Parra et al., 2001).
Physical Properties Analysis
The physical properties of imidazoquinoxalines, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations. Studies on specific derivatives, like 2-(7,8-Diphenyl-1H-imidazo[4,5-f]quinoxalin-2-yl)phenol, reveal intricate details about their hydrogen bonding patterns and crystal packing, contributing to our understanding of how these properties affect their biological activity and drug-likeness (Fun et al., 2008).
Scientific Research Applications
Synthesis Methods and Derivatives :
- A study by Chen et al. (2020) discussed the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives, showcasing a method that is metal-free, operationally simple, and yields high results (Chen et al., 2020).
Pharmacological Applications :
- Ohmori et al. (1994) explored quinoxalinediones with imidazolyl substituents, revealing their potent activity for the AMPA receptor, which could have implications in neuroscience and pharmacology (Ohmori et al., 1994).
- Yoo et al. (1998) synthesized imidazo[4,5-g]quinoxaline derivatives, which showed potential as new anticancer drugs, especially against human gastric adenocarcinoma cells (Yoo et al., 1998).
Chemical and Material Applications :
- Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel, indicating a potential application in materials science and engineering (Saraswat & Yadav, 2020).
- Rupar et al. (2018) conducted comparative electrochemical studies of quinoxaline, highlighting its significance in the field of electrochemistry (Rupar et al., 2018).
Toxicological and Metabolic Studies :
- Various studies have investigated the metabolism and toxicological aspects of quinoxaline derivatives, particularly in the context of food carcinogens and mutagens. These studies provide insights into the metabolic fate and potential health risks associated with these compounds (Turesky et al., 1988), (Wallin et al., 1989).
Future Directions
The future directions for “2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” and similar compounds could involve further exploration of their therapeutic potential. Given the broad range of biological activities exhibited by imidazole derivatives , these compounds could be promising candidates for the development of new drugs.
properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,7H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSSFHXQKUSFIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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